(Furan-2-ylmethyl)hydrazine
Description
(Furan-2-ylmethyl)hydrazine (CAS: 6885-12-7; synonyms: Furfurylhydrazine, (2-Furanylmethyl)hydrazine) is a heterocyclic hydrazine derivative with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . It consists of a furan ring substituted with a hydrazine group (-NH-NH₂) at the methyl position. This compound is a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like pyrazoles, triazoles, and hydrazones . Its reactivity stems from the nucleophilic hydrazine moiety and the electron-rich furan ring, enabling diverse transformations such as condensations, cyclizations, and substitutions .
Properties
IUPAC Name |
furan-2-ylmethylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-7-4-5-2-1-3-8-5/h1-3,7H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGSAKMKTGSLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545224 | |
| Record name | [(Furan-2-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6885-12-7 | |
| Record name | [(Furan-2-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (Furan-2-ylmethyl)hydrazine, highlighting differences in molecular properties, synthesis, and applications:
Physicochemical Properties
- Polarity: this compound is moderately polar (logP ~0.5), whereas pyridyl hydrazines (e.g., 2-Hydrazinopyridine, logP ~0.1) are more hydrophilic due to the pyridine nitrogen .
- Thermal Stability : Methyl-substituted furan derivatives (e.g., [(5-Methylfuran-2-yl)methyl]hydrazine) decompose at ~200°C, higher than the parent compound’s decomposition temperature (~180°C) .
- Spectroscopic Signatures : In NMR, this compound exhibits characteristic δ 4.41 ppm (CH₂) and δ 9.8–10.11 ppm (-NH-NH-), whereas pyridyl analogs show downfield shifts for aromatic protons (δ 7.5–8.5 ppm) .
Key Research Findings
Reactivity with Diazomethane : this compound undergoes N-alkylation to form ethyl derivatives, whereas pyridyl hydrazines favor cyclization under similar conditions .
Chromatographic Behavior : Hydrazones derived from this compound exhibit "blurry" GC–MS peaks due to tautomerism, complicating purity analysis .
Catalytic Efficiency : Acid catalysis accelerates hydrazone formation with this compound (92% yield in 30–60 min at 80°C), outperforming pyridyl analogs .
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